Firocoxib

Descripción general

Descripción

Firocoxib es un inhibidor selectivo de la ciclooxigenasa-2 (COX-2), clasificado como un fármaco antiinflamatorio no esteroideo (AINE). Se utiliza principalmente en medicina veterinaria para el tratamiento del dolor y la inflamación asociados con la osteoartritis en perros y caballos. This compound se comercializa bajo las marcas Equioxx y Previcox .

Aplicaciones Científicas De Investigación

Firocoxib tiene varias aplicaciones en investigación científica:

Medicina veterinaria: Se utiliza para el manejo del dolor y la inflamación en perros y caballos con osteoartritis

Estudios farmacocinéticos y farmacodinámicos: Investigación sobre su absorción, distribución, metabolismo y excreción en animales.

Estudios de manejo del dolor: Investigaciones sobre su eficacia en la reducción del dolor y la inflamación.

Mecanismo De Acción

Firocoxib ejerce sus efectos inhibiendo selectivamente la enzima ciclooxigenasa-2 (COX-2), que es responsable de la síntesis de prostaglandinas involucradas en la inflamación y el dolor. Al inhibir la COX-2, this compound reduce la producción de estas prostaglandinas, aliviando así el dolor y la inflamación .

Compuestos similares:

Celecoxib: Otro inhibidor selectivo de la COX-2 utilizado en medicina humana.

Deracoxib: Un inhibidor de la COX-2 utilizado en medicina veterinaria.

Grapiprant: Un AINE no inhibidor de la COX utilizado para el manejo del dolor en perros

Unicidad: this compound es único en su alta selectividad para la COX-2, lo que minimiza los efectos secundarios gastrointestinales comúnmente asociados con los AINE no selectivos. Su larga vida media permite una dosificación diaria, lo que lo hace conveniente para el uso veterinario .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de firocoxib implica varios pasos clave:

Reacción de acilación: El tioanisol se somete a acilación para formar un compuesto intermedio.

Reacción de bromación: El intermedio se somete a bromación.

Reacción de oxidación: El intermedio bromado se oxida.

Reacción de esterificación: El producto oxidado se esterifica.

Reacción de ciclización: Finalmente, el compuesto esterificado se somete a ciclización para producir this compound.

Métodos de producción industrial: Un método alternativo implica la metilación de la p-bromopropiofenona o la acilación de Friedel-Crafts del bromobenceno, seguida de reacciones de sulfonación e hidroxilación. Este método es más ecológico y adecuado para la producción a gran escala .

Tipos de reacciones:

Oxidación: this compound puede sufrir reacciones de oxidación, particularmente durante su síntesis.

Sustitución: La bromación y la sulfonación son reacciones de sustitución clave en su preparación

Reactivos y condiciones comunes:

Acilación: Tioanisol y agentes acilantes.

Bromación: Bromo o N-bromosuccinimida (NBS).

Oxidación: Varios agentes oxidantes.

Esterificación: Alcoholes y ácidos.

Ciclización: Catalizadores como 1,8-diazabiciclo[5.4.0]undec-7-eno

Productos principales: El producto principal de estas reacciones es el propio this compound, con intermediarios formados en cada paso de la síntesis.

Comparación Con Compuestos Similares

Celecoxib: Another COX-2 selective inhibitor used in human medicine.

Deracoxib: A COX-2 inhibitor used in veterinary medicine.

Grapiprant: A non-COX-inhibiting NSAID used for pain management in dogs

Uniqueness: Firocoxib is unique in its high selectivity for COX-2, which minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs. Its long half-life allows for once-daily dosing, making it convenient for veterinary use .

Propiedades

IUPAC Name |

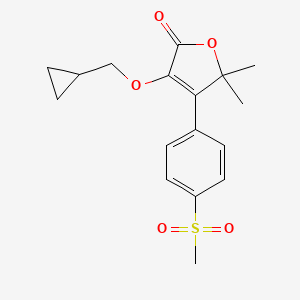

3-(cyclopropylmethoxy)-5,5-dimethyl-4-(4-methylsulfonylphenyl)furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5S/c1-17(2)14(12-6-8-13(9-7-12)23(3,19)20)15(16(18)22-17)21-10-11-4-5-11/h6-9,11H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULAPETWGIGNMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C(C(=O)O1)OCC2CC2)C3=CC=C(C=C3)S(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870188 | |

| Record name | 3-(Cyclopropylmethoxy)-4-[4-(methanesulfonyl)phenyl]-5,5-dimethylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189954-96-9 | |

| Record name | Firocoxib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189954-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Firocoxib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189954969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Firocoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09217 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Firocoxib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Cyclopropylmethoxy)-4-[4-(methanesulfonyl)phenyl]-5,5-dimethylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(cyclopropylmethoxy)-5,5-dimethyl-4-(4-methylsulfonylphenyl)furan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FIROCOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6V2W4S4WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Firocoxib is a non-steroidal anti-inflammatory drug (NSAID) that preferentially inhibits cyclooxygenase-2 (COX-2). [, ] COX-2 is an enzyme involved in the biosynthesis of prostaglandins, which are lipid mediators involved in inflammation, pain, and fever. [] By inhibiting COX-2, this compound reduces the production of prostaglandins, thus alleviating pain and inflammation. [, ]

A: While this compound preferentially inhibits COX-2, some studies suggest that it can also inhibit COX-1, albeit to a lesser extent than non-selective NSAIDs. [] This inhibition of COX-1, particularly at high concentrations, may contribute to potential gastrointestinal side effects. []

A: Studies have shown that this compound effectively reduces PGE2 concentrations in various biological samples. [, , ] For example, in horses, oral administration of this compound significantly reduced LPS-induced PGE2 synthesis. [] Similarly, in cats, this compound administration resulted in lower plasma PGE2 concentrations. []

A: The molecular formula of this compound is C17H15F3N3NaO3S, and its molecular weight is 426.4 g/mol. []

A: Yes, spectroscopic techniques like UV detection are commonly employed in the analysis of this compound. [, ] For instance, a high-speed reversed-phase HPLC method with UV detection at 240 nm was developed for the determination of this compound and its related substances. []

ANone: The provided research focuses primarily on the pharmacological aspects of this compound. Further research is necessary to fully understand the material compatibility and stability of this compound under various conditions.

ANone: this compound is a non-steroidal anti-inflammatory drug and does not possess catalytic properties. Its primary function is to inhibit the COX-2 enzyme rather than catalyze chemical reactions.

ANone: While the provided research does not extensively explore computational studies on this compound, it highlights the potential for such approaches. For instance, understanding the interaction of this compound with COX-1 and COX-2 at a molecular level could be further investigated using computational modeling and docking studies.

A: Research indicates that this compound is available in various formulations, including oral paste, chewable tablets, and injectable solutions. [, , ] These formulations likely employ different strategies to enhance stability, solubility, and bioavailability. [] Further studies are needed to compare the stability of this compound in these different formulations under various storage conditions.

ANone: The provided research primarily focuses on the scientific and clinical aspects of this compound. Information related to specific SHE regulations and compliance is not discussed.

A: this compound is readily absorbed following oral administration in various species, including horses, pigs, goats, and calves. [, , , , ] Studies have shown high oral bioavailability, ranging from 70% to 98%, indicating efficient absorption from the gastrointestinal tract. [, ] this compound is widely distributed throughout the body, as indicated by its volume of distribution. [, ]

A: The elimination half-life of this compound varies between species and administration routes. In horses, the mean half-life was reported to be approximately 30-44 hours after intravenous and oral administration. [, ] In calves, the terminal half-life was approximately 37 hours after intravenous administration and 19 hours after oral administration. []

A: this compound is primarily metabolized in the liver via dealkylation and glucuronidation to inactive metabolites. [] Urinary excretion is the major route of elimination. []

A: Researchers have employed various animal models to evaluate this compound's analgesic efficacy. These include models of osteoarthritis in horses and dogs, [, , , ] lipopolysaccharide-induced pyrexia in cats, [] and incisional pain in mice. [] Additionally, this compound's effect on pain and stress responses associated with cautery disbudding has been studied in calves. []

A: Clinical trials in dogs have demonstrated this compound's efficacy in reducing pain and improving mobility in cases of osteoarthritis. [, ] In horses, this compound administration significantly improved lameness scores in individuals with naturally occurring osteoarthritis. []

ANone: While the research mentions that this compound has a good safety profile, this Q&A focuses specifically on the scientific aspects of the drug, excluding information related to potential side effects, interactions, or contraindications.

A: Studies have explored the use of various biomarkers to assess this compound's effects. For example, plasma cortisol and substance P concentrations were measured to evaluate its analgesic effects in calves undergoing disbudding. [] Additionally, infrared thermography was used to monitor ocular temperature changes as an indicator of pain and inflammation. []

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as mass spectrometry (MS) and fluorescence detection, are commonly employed for the quantification of this compound in biological samples. [, , , ]

ANone: The provided research primarily focuses on the pharmacological and clinical aspects of this compound. Information related to its environmental impact and degradation is not discussed.

A: The research mentions that this compound is available in various formulations, implying differences in dissolution and solubility profiles. [, ] For example, the oral paste formulation is likely designed to enhance dissolution and absorption in the gastrointestinal tract. []

A: Analytical methods for this compound analysis undergo rigorous validation to ensure accuracy, precision, specificity, linearity, and robustness. [, ] These parameters are crucial for reliable quantification of the drug in various matrices, including bulk drug substances and biological samples.

ANone: The provided research primarily focuses on the scientific and clinical aspects of this compound. Information related to specific quality control and assurance measures during development, manufacturing, and distribution is not discussed.

ANone: The provided research does not delve into the immunogenic potential of this compound. Further research is required to assess its potential to elicit immune responses and evaluate any potential long-term immunological consequences.

ANone: The interaction of this compound with drug transporters was not explicitly addressed in the provided research. Investigating the role of drug transporters in this compound's pharmacokinetic profile could offer valuable insights into its absorption, distribution, and elimination.

ANone: The research does not offer specific information about this compound's potential to induce or inhibit drug-metabolizing enzymes. Further investigation is necessary to determine if this compound affects the metabolism of other drugs.

A: While the research does not directly address biodegradability, it indicates that this compound is metabolized in the liver, suggesting a degree of biodegradation. [] Further research is necessary to assess its complete metabolic fate and potential environmental impact.

A: Several alternative NSAIDs are available for managing pain and inflammation in animals, including carprofen, meloxicam, phenylbutazone, and flunixin meglumine. [, , , , , ] Each NSAID exhibits a unique pharmacological profile, including differences in COX selectivity, efficacy, and potential side effects. [] The choice of NSAID depends on factors such as the species, the condition being treated, and individual patient considerations.

ANone: The provided research primarily focuses on the pharmacological and clinical aspects of this compound. Information related to its recycling and waste management is not discussed.

ANone: The provided research focuses on the findings and conclusions of specific studies on this compound. It does not offer insights into the broader research infrastructure and resources associated with the drug's development and study.

ANone: The provided research primarily focuses on the current understanding and applications of this compound. It does not provide a historical context or highlight specific milestones in its research and development.

A: The research highlights the interdisciplinary nature of this compound research, encompassing pharmacology, pharmacokinetics, analytical chemistry, and clinical veterinary medicine. [, , , ] For example, understanding the pharmacokinetic-pharmacodynamic relationship of this compound requires collaboration between pharmacologists, clinicians, and analytical chemists. Similarly, developing and validating analytical methods for this compound involves expertise from both analytical chemists and pharmaceutical scientists.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.